REACTION_CXSMILES
|
[CH:1]([C:4]1[C:9]([O:10][CH3:11])=[CH:8][CH:7]=[CH:6][C:5]=1[C:12]1[O:13]CC(C)(C)N=1)([CH3:3])[CH3:2].[OH-:19].[Na+]>S(=O)(=O)(O)O>[CH:1]([C:4]1[C:9]([O:10][CH3:11])=[CH:8][CH:7]=[CH:6][C:5]=1[C:12]([OH:13])=[O:19])([CH3:2])[CH3:3] |f:1.2|
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Name
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2-(2-isopropyl-3-methoxyphenyl)-4,4-dimethyl-4,5-dihydrooxazole
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Quantity
|
6.18 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)C1=C(C=CC=C1OC)C=1OCC(N1)(C)C
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Name
|
solution
|
Quantity
|
0 (± 1) mol
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Type
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solvent
|
Smiles
|
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
18.15 g
|
Type
|
reactant
|
Smiles
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[OH-].[Na+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 48 hours
|
Duration
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48 h
|
Type
|
TEMPERATURE
|
Details
|
Upon cooling
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Type
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EXTRACTION
|
Details
|
The reaction mixture was extracted with diethyl ether
|
Type
|
EXTRACTION
|
Details
|
the combined organic extracts were extracted with sodium bicarbonate solution
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
dried
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)C1=C(C(=O)O)C=CC=C1OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.73 g | |
YIELD: PERCENTYIELD | 35.7% | |
YIELD: CALCULATEDPERCENTYIELD | 35.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |